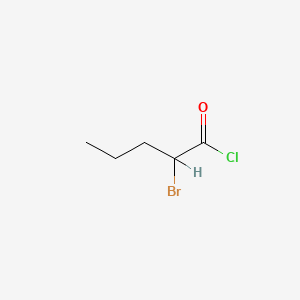

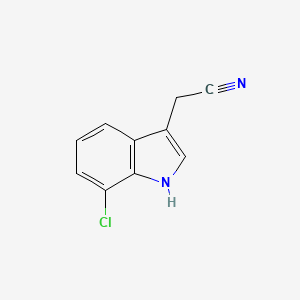

2-(7-chloro-1H-indol-3-yl)acetonitrile

Übersicht

Beschreibung

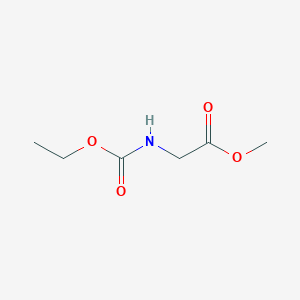

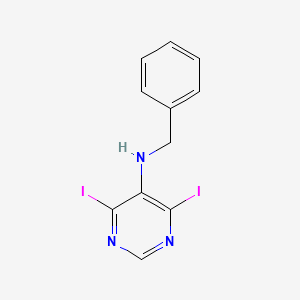

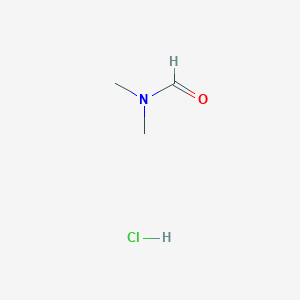

“2-(7-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7ClN2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been used in the design and synthesis of new fluorophores incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized . Another example is the preparation of compounds by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the title compound, C10H7ClN2, contains two approximately planar molecules, A and B (r.m.s. deviations = 0.039 and 0.064 Å, respectively) in the asymmetric unit . In the crystal, N—H N hydrogen bonds link the molecules into C(7) chains of alternating A and B molecules propagating along the a-axis direction .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of BIPIAN and BITIAN have been explored to recognize the nature of electronic and optical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the optical, electrochemical, thermal, and morphological properties of the fluorophores were studied using various methods .Wissenschaftliche Forschungsanwendungen

-

Antiviral Activity

- Field: Pharmacology

- Application: Indole derivatives have been reported as antiviral agents .

- Method: Specific derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, were prepared and tested .

- Results: One compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

-

Anti-inflammatory Activity

-

Anticancer Activity

-

Antimicrobial Activity

-

Antidiabetic Activity

-

Optical Properties

-

Anti-HIV Activity

-

Antioxidant Activity

-

Antitubercular Activity

-

Antimalarial Activity

-

Anticholinesterase Activities

-

Alkaloid Synthesis

- Field: Organic Chemistry

- Application: Indole derivatives are prevalent moieties present in selected alkaloids .

- Method: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

-

Plant Growth Regulation

-

Neuroprotective Activity

-

Anti-Asthmatic Activity

-

Anti-Ulcer Activity

-

Anti-Psychotic Activity

-

Anti-Depressant Activity

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

The future directions of similar compounds have been studied. For instance, the main aim of a work was to synthesize a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis .

Eigenschaften

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEMFYCURAAFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441702 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-chloro-1H-indol-3-yl)acetonitrile | |

CAS RN |

221377-37-3 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride](/img/structure/B1625243.png)

![N-[Bis(methylthio)methylene]glycine ethyl ester](/img/structure/B1625244.png)